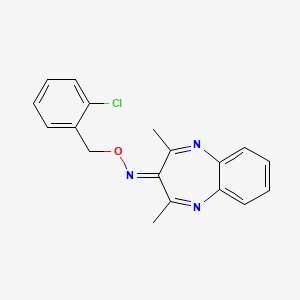

![molecular formula C14H23BrN2O2 B5646114 (5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)

(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to "(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine" typically involves multi-step organic reactions starting from readily available precursors. For example, the synthesis of N-benzyl phenethylamine derivatives, a closely related class, can be achieved through routes involving bromination, alkylation, and the use of protective groups for functional moieties. These processes require careful control of reaction conditions to achieve high yield and purity (Abiedalla, Almalki, Deruiter, & Clark, 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzyl group attached to an aminoethyl chain, with substituents such as bromo and methoxy groups on the benzene ring. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to elucidate their structure, demonstrating the importance of the substitution pattern on the aromatic ring for their chemical behavior and reactivity (Zuba & Sekuła, 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and rearrangements. Their reactivity is significantly influenced by the electronic effects of substituents on the aromatic ring, as well as the steric hindrance provided by the substituents. Studies have shown that the presence of methoxy groups can enhance the electron density on the benzene ring, facilitating nucleophilic substitution reactions (Gawell, Hagberg, Högberg, & Widman, 1989).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. For instance, the introduction of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. Spectroscopic methods like infrared spectroscopy and Raman spectroscopy provide insights into the vibrational modes of the molecules, correlating them with their structural features (Dunkers & Ishida, 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photostability, are crucial for understanding the behavior of these compounds in different environments. For example, the basicity of the amine group can be modulated by the electron-withdrawing or electron-donating effects of the substituents on the aromatic ring. Additionally, the stability of these compounds under light exposure is an essential factor for their storage and handling (Poklis et al., 2015).

properties

IUPAC Name |

N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrN2O2/c1-16(2)6-7-17(3)10-11-8-12(15)14(19-5)9-13(11)18-4/h8-9H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEOSZNJKHFGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=CC(=C(C=C1OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

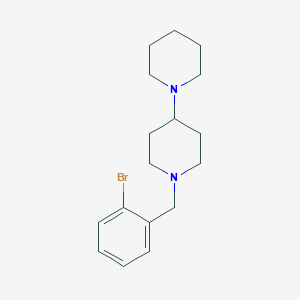

![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)

![N~2~-methyl-N~1~-{rel-(3R,4S)-1-[4-methyl-6-(methylamino)-2-pyrimidinyl]-4-propyl-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5646047.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methyl-4-pyridinyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5646056.png)

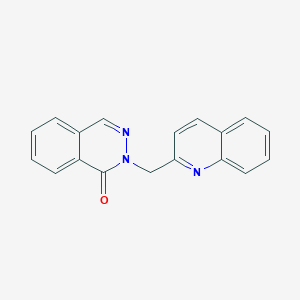

![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)

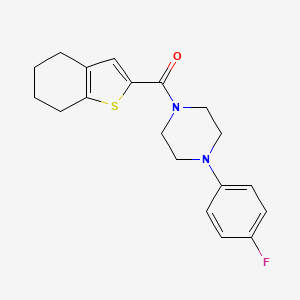

![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)

![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)

![6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5646102.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)

![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)